molecular formula C19H17N3O3 B11704551 4-Methoxy-N'-[(3E)-2-oxo-1-(prop-2-EN-1-YL)-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide

4-Methoxy-N'-[(3E)-2-oxo-1-(prop-2-EN-1-YL)-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide

Cat. No.: B11704551
M. Wt: 335.4 g/mol
InChI Key: MHBWOXMTETXJHE-UHFFFAOYSA-N
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Description

4-Methoxy-N’-[(3E)-2-oxo-1-(prop-2-EN-1-YL)-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-N’-[(3E)-2-oxo-1-(prop-2-EN-1-YL)-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide typically involves the condensation of 4-methoxybenzohydrazide with an appropriate indole derivative under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pH conditions to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N’-[(3E)-2-oxo-1-(prop-2-EN-1-YL)-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound .

Scientific Research Applications

4-Methoxy-N’-[(3E)-2-oxo-1-(prop-2-EN-1-YL)-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methoxy-N’-[(3E)-2-oxo-1-(prop-2-EN-1-YL)-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the signal transducer and activator of transcription 3 (STAT3) pathway, which is involved in various inflammatory and cancer-related processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-N’-[(3E)-2-oxo-1-(prop-2-EN-1-YL)-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide is unique due to its specific structure, which imparts distinct biological activities and potential therapeutic applications. Its ability to interact with specific molecular targets sets it apart from other similar compounds .

Properties

Molecular Formula

C19H17N3O3

Molecular Weight

335.4 g/mol

IUPAC Name

N-(2-hydroxy-1-prop-2-enylindol-3-yl)imino-4-methoxybenzamide

InChI

InChI=1S/C19H17N3O3/c1-3-12-22-16-7-5-4-6-15(16)17(19(22)24)20-21-18(23)13-8-10-14(25-2)11-9-13/h3-11,24H,1,12H2,2H3

InChI Key

MHBWOXMTETXJHE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N=NC2=C(N(C3=CC=CC=C32)CC=C)O

Origin of Product

United States

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